N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.
Introduction of the acetamide group: The benzo[d]thiazole intermediate is then reacted with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]thiazole derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as a therapeutic agent due to its structural similarity to other bioactive benzo[d]thiazole derivatives.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms involving benzo[d]thiazole derivatives.
Materials Science: It may be explored for its potential use in the development of new materials with specific properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, benzo[d]thiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.
Fluorophenylacetamide derivatives: Compounds like 2-(4-fluorophenyl)acetamide and its analogs.
Uniqueness
N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is unique due to the presence of both the bromobenzo[d]thiazole and fluorophenylacetamide moieties in its structure. This combination may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2OS/c16-10-3-6-12-13(8-10)21-15(18-12)19-14(20)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZFFDRDUVNQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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